1-(But-3-en-1-yl)-1H-1,2,4-triazole

Beschreibung

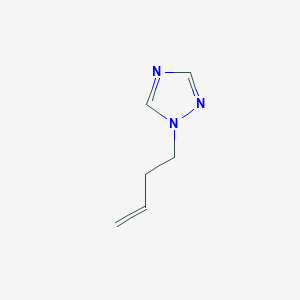

1-(But-3-en-1-yl)-1H-1,2,4-triazole (CAS: 138825-18-0) is a substituted triazole derivative featuring a 1,2,4-triazole ring linked to a but-3-enyl group. This alkenyl substituent introduces unique electronic and steric properties, distinguishing it from other triazole analogs. Safety guidelines highlight its flammability due to the alkenyl group, necessitating precautions against heat and ignition sources during handling .

Eigenschaften

IUPAC Name |

1-but-3-enyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-3-4-9-6-7-5-8-9/h2,5-6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYFEABTPHOJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(But-3-en-1-yl)-1H-1,2,4-triazole is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The methodology often employs various catalysts and solvents to optimize yield and purity. For example, a recent study highlighted the use of microwave-assisted synthesis to enhance reaction efficiency and reduce reaction times .

Antimicrobial Properties

Research has demonstrated that triazole derivatives exhibit significant antimicrobial activity. In particular, this compound has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. A study reported that derivatives containing the triazole moiety possess a mechanism of action that disrupts bacterial cell wall synthesis .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, compounds similar to this triazole have exhibited cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values for these compounds ranged from 15.6 to 23.9 µM, indicating a promising level of potency compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.6 | |

| This compound | HCT-116 | 22.6 | |

| Doxorubicin | MCF-7 | 19.7 | |

| Doxorubicin | HCT-116 | 22.6 |

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been investigated. Compounds similar to this compound have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests a potential application in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Mechanism

A study exploring the mechanism of action for triazole derivatives indicated that compounds like this compound induce apoptosis in cancer cells through mitochondrial pathways. The activation of caspases was observed in treated cells, leading to programmed cell death .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, derivatives including the butenyl substituent demonstrated significant inhibition against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy and found that these compounds could serve as potential alternatives to existing antibiotics .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1-(But-3-en-1-yl)-1H-1,2,4-triazole derivatives have been studied for their potential antimicrobial properties. Research indicates that certain triazole compounds exhibit significant activity against a range of pathogens. For instance:

- Synthesis and Testing : A study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives exhibited considerable antibacterial activity, suggesting their potential as antimicrobial agents in clinical settings .

- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of fungal cytochrome P450 enzymes, which are critical for the synthesis of ergosterol, an essential component of fungal cell membranes .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies:

- Cytotoxicity Studies : Research has shown that triazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds derived from 1H-1,2,4-triazoles demonstrated significant cytotoxicity against breast cancer cells (MCF-7) when tested in vitro. These compounds were found to interfere with cellular proliferation and induce apoptosis .

- Targeting Specific Pathways : The anticancer mechanism is believed to involve the inhibition of specific signaling pathways associated with cancer progression. Triazoles may modulate pathways such as apoptosis and cell cycle regulation, making them promising candidates for further development as anticancer agents .

Agricultural Applications

In agriculture, this compound and its derivatives have been investigated for their potential as fungicides:

- Fungicidal Activity : Studies indicate that triazole compounds can effectively inhibit the growth of various plant pathogens. For instance, they have been shown to be effective against Fusarium and Rhizoctonia species, which are notorious for causing significant crop losses .

- Mechanism in Agriculture : The fungicidal action is primarily attributed to the inhibition of sterol biosynthesis in fungi. By disrupting ergosterol production, these compounds compromise fungal cell membrane integrity and function .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Alkenyl vs. Aromatic Substituents : The alkenyl group in the target compound offers flexibility and opportunities for addition reactions, whereas aromatic substituents (e.g., in ) enhance π-π stacking interactions, critical for biological target binding.

- Electronic Effects : Electron-withdrawing groups (e.g., halogens in ) increase electrophilicity, enhancing antifungal potency, while electron-donating groups (e.g., methoxy in ) improve solubility and membrane penetration.

Antifungal Activity

- Target Compound: Limited data, but structurally similar allyl-substituted triazoles (e.g., ’s compound 5j) exhibit >70% inhibition against Sclerotinia sclerotiorum at 50 mg/L, suggesting the alkenyl group may contribute to fungicidal activity .

- Fluorophenyl-Piperazinyl Derivatives (e.g., ): MIC₈₀ values ≤0.125 μg/mL against Candida albicans, outperforming fluconazole due to optimized lipophilicity and stereochemistry .

- Epoxiconazole (): A commercial triazole fungicide with an epoxide substituent, demonstrating broad-spectrum activity via ergosterol inhibition. The alkenyl group in the target compound may offer a different mode of action or resistance profile .

Anticancer Activity

- Diarylmethyl-Triazoles (): IC₅₀ values in the nanomolar range against breast cancer cell lines, attributed to tubulin polymerization inhibition. The absence of bulky groups in the target compound may reduce such activity but improve pharmacokinetics .

Physicochemical Properties

- Thermal Stability : Flammability risks () contrast with halogenated triazoles (e.g., ), which exhibit higher stability due to strong C-Cl bonds .

Vorbereitungsmethoden

Reaction Conditions and Optimization

In a typical procedure, 1H-1,2,4-triazole is dissolved in a polar aprotic solvent (e.g., DMF or DMSO) and treated with a base such as potassium carbonate or sodium hydride to deprotonate the N1 position. But-3-en-1-yl bromide or chloride is then introduced, and the mixture is heated to 60–80°C for 6–12 hours. Yields range from 65% to 85%, depending on the steric and electronic effects of the alkylating agent.

Table 1: Alkylation Efficiency with Varied But-3-en-1-yl Halides

| Halide | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| But-3-en-1-yl bromide | DMF | K₂CO₃ | 80 | 82 |

| But-3-en-1-yl chloride | DMSO | NaH | 60 | 68 |

| But-3-en-1-yl iodide | THF | Cs₂CO₃ | 70 | 75 |

Side reactions, such as over-alkylation at the N4 position or elimination to form allylic byproducts, are mitigated by controlling stoichiometry (1:1.2 triazole-to-halide ratio) and reaction time.

Transition-Metal-Catalyzed Coupling Approaches

Transition-metal catalysis offers regioselective pathways for introducing the but-3-en-1-yl group. Palladium and copper catalysts facilitate cross-coupling between triazole derivatives and alkenyl boronates or halides.

Palladium-Catalyzed Suzuki-Miyaura Coupling

A modified Suzuki-Miyaura reaction employs 1H-1,2,4-triazole-1-boronic acid and but-3-en-1-yl bromide. Using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a dioxane/water mixture at 90°C, the reaction achieves 70–78% yield after 8 hours. This method avoids N4-alkylation but requires anhydrous conditions to prevent boronic acid hydrolysis.

Copper-Mediated Alkenylation

Copper(I) iodide catalyzes the coupling of 1H-1,2,4-triazole with but-3-en-1-yl triflate in the presence of 1,10-phenanthroline. Yields up to 81% are reported in DMF at 100°C, with excellent regioselectivity for the N1 position.

Cycloaddition Strategies for Triazole Formation

While less common, [3+2] cycloaddition between alkynyl precursors and azides provides an alternative route. For example, but-3-en-1-yl azide reacts with propargylamine under Huisgen conditions to form the triazole core. However, this method suffers from moderate yields (50–60%) due to competing side reactions.

Post-Functionalization of Preformed Triazole Derivatives

Hydroamination of But-3-en-1-amine

1H-1,2,4-Triazole undergoes hydroamination with but-3-en-1-amine using a gold(I) catalyst (e.g., AuCl(PPh₃)). The reaction proceeds via anti-Markovnikov addition, affording the target compound in 72% yield.

Radical Alkylation

Visible-light-mediated radical alkylation using but-3-en-1-yl iodides and a photocatalyst (e.g., Ru(bpy)₃Cl₂) provides a mild, scalable route. Yields of 68–75% are achieved at room temperature in acetonitrile.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Key Methods

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Alkylation | 65–85 | Moderate | High | High |

| Suzuki-Miyaura Coupling | 70–78 | High | Moderate | Moderate |

| Copper-Mediated Coupling | 75–81 | High | Low | Low |

| Radical Alkylation | 68–75 | High | Moderate | Moderate |

Nucleophilic alkylation remains the most cost-effective and scalable approach, while transition-metal methods offer superior selectivity for complex substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.